(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Brand Name:
Vulcanchem
CAS No.:
160699-86-5
VCID:
VC0065748
InChI:
InChI=1S/C45H73N15O11/c1-24(54-40(66)33(22-35(49)62)58-38(64)28(48)21-26-23-53-29-12-4-3-11-27(26)29)37(63)55-30(13-5-7-17-46)39(65)59-36(25(2)61)42(68)56-31(14-6-8-18-47)43(69)60-20-10-16-34(60)41(67)57-32(44(70)71)15-9-19-52-45(50)51/h3-4,11-12,23-25,28,30-34,36,53,61H,5-10,13-22,46-48H2,1-2H3,(H2,49,62)(H,54,66)(H,55,63)(H,56,68)(H,57,67)(H,58,64)(H,59,65)(H,70,71)(H4,50,51,52)/t24-,25+,28-,30-,31-,32-,33-,34-,36-/m0/s1
SMILES:
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O
Molecular Formula:
C45H73N15O11
Molecular Weight:
1000.2 g/mol
(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
CAS No.: 160699-86-5
Main Products
VCID: VC0065748
Molecular Formula: C45H73N15O11
Molecular Weight: 1000.2 g/mol
CAS No. | 160699-86-5 |
---|---|
Product Name | (2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Molecular Formula | C45H73N15O11 |
Molecular Weight | 1000.2 g/mol |
IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C45H73N15O11/c1-24(54-40(66)33(22-35(49)62)58-38(64)28(48)21-26-23-53-29-12-4-3-11-27(26)29)37(63)55-30(13-5-7-17-46)39(65)59-36(25(2)61)42(68)56-31(14-6-8-18-47)43(69)60-20-10-16-34(60)41(67)57-32(44(70)71)15-9-19-52-45(50)51/h3-4,11-12,23-25,28,30-34,36,53,61H,5-10,13-22,46-48H2,1-2H3,(H2,49,62)(H,54,66)(H,55,63)(H,56,68)(H,57,67)(H,58,64)(H,59,65)(H,70,71)(H4,50,51,52)/t24-,25+,28-,30-,31-,32-,33-,34-,36-/m0/s1 |
Standard InChIKey | QOGYHWUWGYXQLU-HWGIBSKSSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
SMILES | CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Canonical SMILES | CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Sequence | WNAKTKPR |
Synonyms | 285-292 IgG fragment immunoglobulin G (285-292) immunoglobulin G (285-292), Arg(285) immunoglobulin G (285-292), Glu(285) immunoglobulin G (285-292), Gly(285) immunoglobulin G (285-292), His(285) immunoglobulin G (285-292), Lys(285) |
PubChem Compound | 190955 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume